Methyl 2-propyl-1,3-benzoxazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

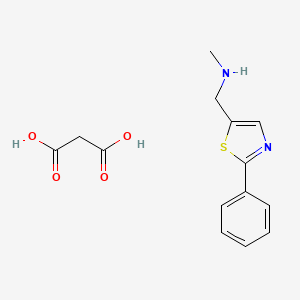

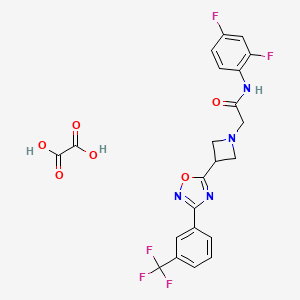

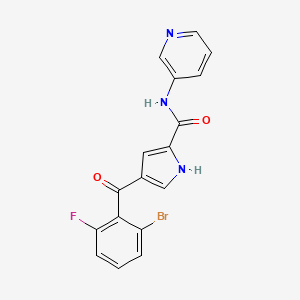

“Methyl 2-propyl-1,3-benzoxazole-6-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “Methyl 2-propyl-1,3-benzoxazole-6-carboxylate” is 1S/C12H13NO3/c1-3-4-11-13-9-7-8 (12 (14)15-2)5-6-10 (9)16-11/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Antimicrobial Activity

Benzoxazole derivatives, including Methyl 2-propyl-1,3-benzoxazole-6-carboxylate, have been found to exhibit significant antimicrobial activity. They have been tested against various bacterial strains such as Bacillus subtilis , Escherichia coli , Pseudomonas aeruginosa , Klebsiella pneumoniae , Salmonella typhi and fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole compounds have shown promising anticancer activity. They have been tested against the Human colorectal carcinoma (HCT116) cancer cell line . Some benzoxazole derivatives have shown almost equal inhibition to the growth of lung, breast, and colon cancer cells .

Anti-inflammatory Effects

Benzoxazole derivatives have been reported to exhibit anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antifungal Activity

Benzoxazole compounds have demonstrated antifungal activity. For instance, compound 19 (a benzoxazole derivative) was found to be potent against A. niger and compound 1 was effective against C. albicans .

Antioxidant Effects

Benzoxazole derivatives have also been associated with antioxidant effects . This property could be beneficial in the treatment of diseases caused by oxidative stress.

Synthesis of Biological Materials

Benzoxazole derivatives are used as intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis of Dyes

2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes . This indicates the potential use of Methyl 2-propyl-1,3-benzoxazole-6-carboxylate in dye synthesis.

HIV-Reverse Transcriptase Inhibitor

2-Methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . This suggests that Methyl 2-propyl-1,3-benzoxazole-6-carboxylate could potentially be used in the development of HIV treatments.

Safety and Hazards

The compound is considered hazardous and has the signal word 'Warning’ . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . .

Mode of Action

Benzoxazole derivatives have been known to interact with various biological targets to exert their effects .

Biochemical Pathways

Benzoxazole derivatives have been known to affect various biochemical pathways, contributing to their wide spectrum of pharmacological activities .

Result of Action

Benzoxazole derivatives have been known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzoxazole derivatives .

Propriétés

IUPAC Name |

methyl 2-propyl-1,3-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-4-11-13-9-6-5-8(12(14)15-2)7-10(9)16-11/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGWSNZWYJNLAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)

![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)

![1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2397572.png)

![3-(2-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2397576.png)